molecular formula C19H20N2O4S2 B2914104 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919757-24-7

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B2914104
CAS RN: 919757-24-7
M. Wt: 404.5
InChI Key: MXPGHOPQLHYVSJ-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, also known as EBT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBT has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.

Scientific Research Applications

Anticonvulsant Activity

This compound has been studied for its potential anticonvulsant properties. Benzothiazole derivatives have shown promise in the treatment of epilepsy. They are believed to interact with central nervous system receptors and ion channels that modulate neuronal excitability. The specific interactions and mechanisms of action are subjects of ongoing research, with the aim of developing new treatments for seizure disorders .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors in the body

Mode of Action

It is likely that it interacts with its targets in a manner similar to other compounds in its class, potentially binding to or inhibiting the function of target molecules . The specifics of these interactions and the resulting changes in cellular function are areas of ongoing research.

Pharmacokinetics

These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of the compound’s action will depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme in a cellular pathway, it could result in decreased activity of that pathway, potentially leading to observable changes in cell function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to interact with its targets . Understanding these environmental influences is crucial for optimizing the use of the compound in a therapeutic context.

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-3-25-15-6-5-7-16-18(15)21-19(26-16)20-17(22)12-13-8-10-14(11-9-13)27(23,24)4-2/h5-11H,3-4,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPGHOPQLHYVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

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